molecular formula C19H19N3O7S B11064504 N-[[(3,4,5-trimethoxybenzoyl)amino]carbamothioyl]-1,3-benzodioxole-5-carboxamide

N-[[(3,4,5-trimethoxybenzoyl)amino]carbamothioyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B11064504
M. Wt: 433.4 g/mol
InChI Key: NYZZWGYUTMQFAZ-UHFFFAOYSA-N
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Description

N~5~-{[2-(3,4,5-TRIMETHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a trimethoxybenzoyl group, a hydrazino carbothioyl linkage, and a benzodioxole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-{[2-(3,4,5-TRIMETHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps:

    Formation of the Trimethoxybenzoyl Hydrazine: This step involves the reaction of 3,4,5-trimethoxybenzoic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazide.

    Carbothioylation: The hydrazide is then reacted with carbon disulfide in the presence of a base such as potassium hydroxide to form the carbothioyl derivative.

    Coupling with Benzodioxole Carboxylic Acid: Finally, the carbothioyl derivative is coupled with 1,3-benzodioxole-5-carboxylic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~5~-{[2-(3,4,5-TRIMETHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazino and carbothioyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include reduced hydrazino derivatives.

    Substitution: Products may include substituted hydrazino or carbothioyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.

Mechanism of Action

The mechanism of action of N5-{[2-(3,4,5-TRIMETHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).

    Pathways Involved: It may interfere with cellular processes such as microtubule polymerization, protein folding, and redox regulation.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate and Trimethoprim: DHFR inhibitors used in chemotherapy and as antibiotics, respectively.

Uniqueness

N~5~-{[2-(3,4,5-TRIMETHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combination of a trimethoxybenzoyl group, a hydrazino carbothioyl linkage, and a benzodioxole carboxamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H19N3O7S

Molecular Weight

433.4 g/mol

IUPAC Name

N-[[(3,4,5-trimethoxybenzoyl)amino]carbamothioyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C19H19N3O7S/c1-25-14-7-11(8-15(26-2)16(14)27-3)18(24)21-22-19(30)20-17(23)10-4-5-12-13(6-10)29-9-28-12/h4-8H,9H2,1-3H3,(H,21,24)(H2,20,22,23,30)

InChI Key

NYZZWGYUTMQFAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NC(=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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